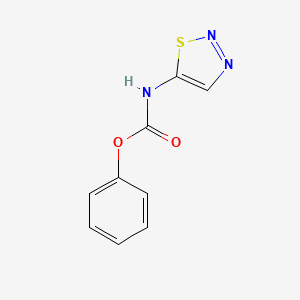

phenyl N-(thiadiazol-5-yl)carbamate

Description

Phenyl N-(thiadiazol-5-yl)carbamate is a heterocyclic compound featuring a carbamate group (-OCONH-) bridging a phenyl ring and a 1,3,4-thiadiazole moiety. The compound is synthesized via multi-component reactions, often involving catalyst-free, aqueous ethanol-mediated conditions. For instance, Patel et al. (2023) achieved a 92% yield of a related carbamate derivative (5-((2-aminothiazol-5-yl)(phenyl)carbamate) using 2-aminothiazole, aldehydes, and barbituric acid derivatives under optimized conditions (80°C, ethanol-water solvent) .

Key physicochemical properties include moderate melting points (e.g., 206–208°C for the 4-nitrophenyl derivative) and distinct spectral profiles: 1H NMR signals for aromatic protons (δ 6.5–8.5 ppm) and carbamate NH groups (δ 10–11 ppm) . Its bioactivity is attributed to the electron-withdrawing thiadiazole ring and the carbamate’s hydrogen-bonding capacity, which enhances interactions with biological targets .

Properties

CAS No. |

2039-13-6 |

|---|---|

Molecular Formula |

C9H7N3O2S |

Molecular Weight |

221.24 g/mol |

IUPAC Name |

phenyl N-(thiadiazol-5-yl)carbamate |

InChI |

InChI=1S/C9H7N3O2S/c13-9(11-8-6-10-12-15-8)14-7-4-2-1-3-5-7/h1-6H,(H,11,13) |

InChI Key |

ALLQHEFPIVLZCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CN=NS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1 compares phenyl N-(thiadiazol-5-yl)carbamate derivatives with varying aryl substituents. Data are derived from Patel et al. (2023) and related studies :

| Substituent | Melting Point (°C) | Yield (%) | Key Spectral Features (1H NMR) |

|---|---|---|---|

| 4-Nitrophenyl | 206–208 | 85 | δ 8.2 (d, 2H, Ar-H), δ 10.5 (s, 1H, NH) |

| 2-Chlorophenyl | 192–194 | 78 | δ 7.4 (m, 3H, Ar-H), δ 10.3 (s, 1H, NH) |

| 4-Fluorophenyl | 185–187 | 82 | δ 7.1 (t, 2H, Ar-H), δ 10.4 (s, 1H, NH) |

| 3-Methoxyphenyl | 178–180 | 76 | δ 6.8 (d, 1H, Ar-H), δ 3.8 (s, 3H, OCH3) |

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂, -Cl) increase melting points due to enhanced intermolecular dipole interactions .

- Methoxy groups reduce crystallinity, lowering melting points .

2.2.1. Antibacterial Activity

Phenyl carbamates exhibit moderate inhibition of bacterial enzymes like MurA, though they are less potent than nitro thiazole urea derivatives. For example:

- This compound : 45% MurA inhibition at 20 µM .

- Nitro thiazole urea analog : 78% inhibition under identical conditions .

The urea group’s stronger hydrogen-bonding capacity and planar geometry improve target binding compared to carbamates .

2.2.2. Anticancer Activity

Thiadiazole carbamates with pyridinyl substituents (e.g., N-substituted 2-(4-pyridinyl)thiazole carboxamides) show superior cytotoxicity (IC50 = 1.2–3.8 µM against HeLa cells) compared to phenyl carbamates (IC50 > 10 µM) . The pyridinyl group enhances cellular uptake and kinase inhibition .

2.2.3. Plant Growth Regulation

N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-N′-(substituted phenyl)ureas, structurally akin to phenyl carbamates, demonstrate significant plant-growth-regulating activity (80–90% efficacy at 100 ppm) . The urea moiety’s polarity facilitates interaction with plant hormone receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.